molecular formula C20H24FN3O3S B2841199 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide CAS No. 897618-56-3

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide

Cat. No.: B2841199
CAS No.: 897618-56-3
M. Wt: 405.49
InChI Key: NSSMLYSESSDGMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the given compound, has been discussed in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

Compounds like [18F]p-MPPF, a piperazine derivative, have been developed as radiolabeled antagonists for studying serotonin (5-HT1A) receptors using Positron Emission Tomography (PET). These compounds are valuable for investigating the serotonergic neurotransmission in various animal models and humans, contributing to our understanding of neurological and psychiatric disorders (Plenevaux et al., 2000).

Synthesis and Antibacterial Activities

Piperazine derivatives have been synthesized and evaluated for their antibacterial activities. Novel compounds, including those with sulfonyl groups similar to the one in the query compound, showed promising antibacterial properties against various pathogens, highlighting their potential in developing new antibacterial agents (Wu Qi, 2014).

Dopamine D3 Receptor Ligands

Research into benzamide derivatives, including those with piperazine and fluorophenyl components, has led to the identification of compounds with moderate to high affinity for dopamine D3 receptors. These findings are significant for the development of therapeutic agents targeting D3 receptor-mediated conditions, such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

Adenosine A2B Receptor Antagonists

1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed as adenosine A2B receptor antagonists, showcasing subnanomolar affinity and high selectivity. These compounds are studied for their potential in treating diseases where adenosine A2B receptors play a role, such as inflammatory and cardiovascular diseases (Borrmann et al., 2009).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-3-2-4-17(15-16)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-7-5-18(21)6-8-19/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSMLYSESSDGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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